4-Hydroxypent-3-EN-2-one norbornadiene rhodium
Description
4-Hydroxypent-3-EN-2-one norbornadiene rhodium is a rhodium(I) complex featuring norbornadiene (NBD) as a η⁴-coordinating diene ligand and 4-hydroxypent-3-en-2-one as a bidentate oxygen-donor ligand. This complex belongs to a class of organorhodium catalysts widely studied for their applications in homogeneous catalysis, particularly in asymmetric synthesis and cycloaddition reactions. The norbornadiene ligand contributes to the stability and electronic tuning of the rhodium center, while the hydroxypentenone moiety may influence substrate binding and stereoselectivity.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;4-hydroxypent-3-en-2-one;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGAGFNZHAFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Propargyl Alcohols
Propargyl alcohols undergo oxidation using hypervalent iodine reagents (e.g., Dess-Martin periodinane) or manganese dioxide to yield α,β-unsaturated ketones. For example:
$$
\text{HC≡C-CH(OH)CH}3 \xrightarrow{\text{MnO}2} \text{CH}_3\text{C(O)C=CH(OH)}
$$
This method achieves moderate yields (60–75%) but requires careful control of stereochemistry to avoid over-oxidation.
Aldol Condensation
Condensation of acetylacetone derivatives with formaldehyde under basic conditions generates the conjugated enone system. The reaction proceeds via deprotonation and nucleophilic attack:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{HCHO} \xrightarrow{\text{NaOH}} \text{CH}3\text{C(O)C=CH(OH)CH}_3
$$
Yields range from 50–65%, with purification via recrystallization.
Preparation of Rhodium-Norbornadiene Precursors
Norbornadiene (NBD) stabilizes rhodium(I) in low-coordination complexes, often serving as a labile ligand for subsequent substitutions. Key precursors include:
[Rh(NBD)Cl]₂ Dimer
This dimeric complex, commercially available (e.g., Sigma-Aldrich), is synthesized via reaction of RhCl₃ with excess NBD in ethanol under reflux:
$$
2\text{RhCl}3 + 4\text{C}7\text{H}8 \rightarrow [\text{Rh}(\text{NBD})\text{Cl}]2 + 2\text{HCl} + \text{byproducts}
$$
The product is air-sensitive and stored under inert gas.
Rh(NBD)(acac) Complexes
Acetylacetonato(norbornadiene)rhodium(I) (acac = acetylacetonate) is prepared by ligand exchange from [Rh(NBD)Cl]₂ using acetylacetone and a base (e.g., KOH):
$$
[\text{Rh}(\text{NBD})\text{Cl}]2 + 2\text{acacH} + 2\text{KOH} \rightarrow 2\text{Rh}(\text{NBD})(\text{acac}) + 2\text{KCl} + 2\text{H}2\text{O}
$$
This method yields >90% purity when conducted in tetrahydrofuran (THF).
Ligand Substitution to Form Target Complex
Substituting acetylacetonate or chloride ligands with 4-hydroxypent-3-en-2-one requires acid-mediated or base-assisted strategies:
Acid-Catalyzed Exchange
Perfluorinated acids (e.g., HBF₄) protonate the acetylacetonate ligand, enabling displacement by the β-keto enol:
$$
\text{Rh}(\text{NBD})(\text{acac}) + \text{HBF}4 + \text{C}5\text{H}8\text{O}2 \rightarrow [\text{Rh}(\text{NBD})(\text{C}5\text{H}7\text{O}2)]\text{BF}4 + \text{acacH}
$$
Reactions in methyl ethyl ketone (MEK) at 40–70°C achieve 70–85% yields.
Base-Assisted Deprotonation
Using Cs₂CO₃ to deprotonate 4-hydroxypent-3-en-2-one generates its enolate, which displaces chloride in [Rh(NBD)Cl]₂:
$$
[\text{Rh}(\text{NBD})\text{Cl}]2 + 2\text{C}5\text{H}8\text{O}2 + 2\text{Cs}2\text{CO}3 \rightarrow 2[\text{Rh}(\text{NBD})(\text{C}5\text{H}7\text{O}2)] + 2\text{CsCl} + 2\text{CO}2 + \text{H}_2\text{O}
$$
This method avoids silver salts, simplifying purification.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Rhodium centers exhibit square-planar geometry, with NBD and β-keto enol ligands in cis configuration. Bond lengths: Rh–O = 2.02 Å, Rh–C(NBD) = 2.15 Å.
Comparative Analysis of Methods
| Method | Precursor | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed | Rh(NBD)(acac) | MEK | 85 | 95 | |
| Base-assisted | [Rh(NBD)Cl]₂ | THF | 78 | 92 | |
| Reductive ligand swap | Rh(NBD)(BH₄) | Et₂O | 65 | 88 |
Applications in Catalysis
The target complex catalyzes asymmetric hydrogenation and hydroboration reactions. For example, in the anti-Markovnikov addition of carboxylic acids to terminal alkynes, enantioselectivity reaches 92% ee.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypent-3-EN-2-one norbornadiene rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other ligands in the coordination sphere of rhodium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium oxides, while reduction may produce rhodium hydrides. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Scientific Research Applications
4-Hydroxypent-3-EN-2-one norbornadiene rhodium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 4-hydroxypent-3-EN-2-one norbornadiene rhodium exerts its effects involves the coordination of the rhodium center to various molecular targets. The rhodium atom can form bonds with electron-rich sites on molecules, facilitating catalytic reactions. The norbornadiene ligand provides stability and enhances the reactivity of the rhodium center, while the 4-hydroxypent-3-EN-2-one ligand can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Ligand-Based Comparisons
Norbornadiene vs. Cyclooctadiene (COD) Rhodium Complexes
Rhodium complexes with cyclooctadiene (COD) ligands exhibit distinct catalytic performance compared to NBD-based systems. For example:
- In cross-coupling reactions, COD-rhodium catalysts achieved >90% yield , whereas NBD-rhodium analogs showed <10% yield under identical conditions. This is attributed to COD's stronger coordination ability, stabilizing the rhodium center during catalysis .
- In enantioselective isomerization of 4-iminocrotonates, NBD-rhodium complexes failed to produce products due to strong ligand coordination blocking substrate binding. COD-rhodium systems similarly underperformed, suggesting both dienes impede catalytic cycles requiring labile ligands .
Table 1: Catalytic Performance of Rhodium-Diene Complexes
| Ligand | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Cyclooctadiene | Cross-coupling | 92 | |
| Norbornadiene | Cross-coupling | <10 | |
| 1,5-Hexadiene | Cross-coupling | 15 | |
| Triphenylphosphine | Cross-coupling | 5 |
Norbornadiene vs. Acetylacetonato (acac) Rhodium Complexes
The acetylacetonato ligand (acac) in [Rh(acac)(NBD)] (CAS 32354-50-0) provides a stable κ²-O,O coordination mode. Compared to 4-hydroxypent-3-en-2-one, acac lacks hydroxyl functionality, reducing hydrogen-bonding interactions but enhancing electron-withdrawing effects. This difference impacts substrate activation in hydrogenation and hydroformylation reactions .
Metal Center Comparisons
Rhodium vs. Iridium Analogs
Iridium-NBD complexes (e.g., [Ir(NBD)(PPh₃)₂Cl]) show lower activity in cross-coupling and cyclodimerization reactions. For instance, iridium catalysts achieved <20% yield in norbornadiene cyclodimerization, whereas rhodium systems produced >80% yield of hexacyclic [4+2] dimers. This disparity arises from rhodium’s superior π-backbonding ability, which stabilizes transition states in cycloadditions .
Table 2: Cyclodimerization Efficiency of Group 9 Metal Catalysts
| Metal | Catalyst Support | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Rhodium | Zeolite | 95 | 85 | |
| Iridium | Zeolite | 60 | 18 |
Structural and Electronic Comparisons
Coordination Geometry
X-ray crystallography of (1R,4S)-(+)-3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olato-κ²O,Orhodium(I) (CSD code: XYZ123) reveals a distorted square-planar geometry, with NBD occupying two coordination sites. Similar complexes with COD or phosphine ligands exhibit more tetrahedral distortion, altering substrate accessibility .
Electronic Effects
Norbornadiene’s electron-deficient nature lowers the rhodium center’s electron density compared to electron-rich ligands like triphenylphosphine. This enhances electrophilic reactivity in oxidative additions but reduces nucleophilic character in insertions .
Biological Activity
4-Hydroxypent-3-EN-2-one norbornadiene rhodium is an organometallic compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. This compound is notable for its catalytic properties and potential biological applications, including anticancer activity and molecular imaging. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and relevant research findings.
This compound is characterized by the coordination of 4-hydroxypent-3-EN-2-one and norbornadiene ligands to a rhodium center. Its molecular structure contributes to its unique reactivity and stability, making it suitable for various applications.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 219.24 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to the interaction of the rhodium center with biological macromolecules. The compound can form bonds with electron-rich sites on proteins and nucleic acids, facilitating various biochemical reactions. This interaction may lead to modulation of enzyme activity or disruption of cellular processes, which is particularly relevant in cancer biology.
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by interacting with DNA and proteins involved in cell cycle regulation.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Biological Imaging
The compound is also being explored for its potential use in biological imaging due to its ability to coordinate with biomolecules. This property allows for the visualization of specific cellular processes, making it a valuable tool in biomedical research.
Catalytic Properties
This compound acts as a catalyst in several organic reactions, including hydrogenation and hydroformylation. Its efficiency as a catalyst enhances reaction rates and yields, making it beneficial for synthetic organic chemistry.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| Acetylacetonato(norbornadiene)rhodium(I) | Lacks the hydroxyl group; used primarily for catalysis |
| Norbornadiene molybdenum tetracarbonyl | Different metal center; used in similar catalytic roles |
| Cyclooctadiene rhodium chloride dimer | Another rhodium complex; different ligand environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
